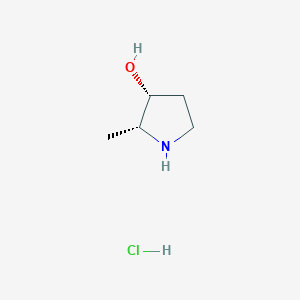

(2R,3R)-2-methyl-pyrrolidin-3-ol hydrochloride

Description

(2R,3R)-2-Methyl-pyrrolidin-3-ol hydrochloride is a chiral pyrrolidine derivative characterized by a hydroxyl group at the 3-position and a methyl group at the 2-position of the pyrrolidine ring. Its stereochemistry (2R,3R) is critical for interactions with biological targets, as enantiomers (e.g., (2S,3R)-configured analogs) often exhibit divergent pharmacological profiles . Pyrrolidine derivatives are widely explored in medicinal chemistry due to their structural rigidity, hydrogen-bonding capacity, and role as bioisosteres for peptide bonds.

Properties

IUPAC Name |

(2R,3R)-2-methylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-4-5(7)2-3-6-4;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFLXBUMALVKSD-TYSVMGFPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CCN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Reactions from Chiral Precursors

A prominent method involves condensing malic acid (compound I) with methylamine (compound II) to form 3-hydroxy-1-methylcyclobutanediamide (compound III), followed by borohydride reduction.

Step 1: Cyclization

Malic acid and methylamine undergo reflux in toluene with water removal via azeotropic distillation, yielding compound III in 68–72% yield. Critical parameters include:

-

Solvent: Toluene or xylene (8–12 vol. relative to malic acid).

-

Temperature: 85°C for 18 hours.

-

Workup: Crystallization from isopropanol/n-heptane to achieve >98% purity.

Step 2: Borohydride Reduction

Potassium borohydride and dimethyl sulfate in tetrahydrofuran (THF) reduce compound III to 1-methyl-3-pyrrolidinol. Hydrochloride formation is achieved via HCl quenching, yielding the final product in 41–44% overall yield.

Lactam Reduction Pathway

An alternative route starts with (2R,3R)-2-methylpyrrolidin-3-one, which is reduced using sodium borohydride in diglyme. This method, though originally developed for (3S)-pyrrolidin-3-ol, can be adapted by substituting the starting lactam with the (2R,3R)-configured analog.

Key Adjustments :

-

Lactam Synthesis : Methylation of aminohydroxybutyric acid via esterification (HCl/MeOH) followed by cyclization under basic conditions.

-

Reduction : NaBH₄ (4 eq.) in diglyme at 80°C for 12 hours, achieving >99% conversion.

| Parameter | Value | Source |

|---|---|---|

| Lactam Precursor | (2R,3R)-2-methylpyrrolidin-3-one | |

| Reducing Agent | NaBH₄ (4 eq.) | |

| Solvent | Diglyme (8 vol.) | |

| Isolated Yield | 85–90% |

Purification and Crystallization Techniques

Crystalline intermediates are critical for maintaining stereochemical integrity. For example, compound III is purified via antisolvent crystallization (n-heptane/isopropanol), achieving >98% chemical purity. Similarly, the hydrochloride salt is crystallized from ethyl acetate/THF mixtures, yielding needle-like crystals suitable for X-ray diffraction analysis.

Industrial Scalability and GMP Compliance

The potassium borohydride route offers advantages for Good Manufacturing Practice (GMP) compliance:

-

Cost Efficiency : Dimethyl sulfate and THF are low-cost reagents.

-

Safety : Exothermic steps are controlled at 0–30°C, minimizing decomposition risks.

-

Throughput : 44% overall yield over four steps, comparable to lactam-based routes.

Analytical Validation of Stereopurity

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IC) resolves (2R,3R) from other stereoisomers. Nuclear magnetic resonance (NMR) coupling constants (e.g., J = 4.2 Hz for vicinal protons) further confirm the diequatorial arrangement of methyl and hydroxyl groups .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-methyl-pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₅H₁₄ClN

- Molecular Weight : 137.63 g/mol

- CAS Number : 817555-02-5

The compound features a pyrrolidine ring with a methyl group at the second carbon and a hydroxyl group at the third carbon, contributing to its unique stereochemistry and reactivity.

Chemistry

(2R,3R)-2-methyl-pyrrolidin-3-ol hydrochloride serves as a building block in organic synthesis. Its chiral nature allows it to be used as a chiral auxiliary in asymmetric synthesis, facilitating the creation of complex organic molecules with high enantiomeric purity.

Biology

Research has shown that this compound may act as an enzyme inhibitor , impacting various biological pathways. It has been studied for its potential role in modulating neurotransmitter systems, particularly those involving acetylcholine, suggesting possible neuroprotective effects against neurodegenerative diseases .

Medicine

The therapeutic potential of this compound is under investigation for its use in drug development. Its interactions with specific molecular targets could lead to new treatments for conditions such as:

- Neurodegenerative diseases

- Inflammatory disorders

- Pain management

Case Studies and Research Findings

- Neuroprotective Effects : Studies indicate that compounds similar to this compound exhibit neuroprotective properties by protecting neuronal cells from damage associated with oxidative stress and inflammation .

- Synthesis of Novel Derivatives : Research has demonstrated the successful synthesis of various derivatives using this compound as a precursor. These derivatives have shown promising antimicrobial and anticancer activities .

Mechanism of Action

The mechanism of action of (2R,3R)-2-methyl-pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The following table summarizes key structural analogs of (2R,3R)-2-methyl-pyrrolidin-3-ol hydrochloride, ranked by similarity scores (derived from ):

| Compound Name | CAS No. | Similarity Score | Key Structural Features |

|---|---|---|---|

| (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol HCl | 73285-50-4 | 1.00 | Hydroxymethyl at 5-position, hydroxyl at 3 |

| (2R,3R,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol HCl | 17366-48-2 | 0.88 | Piperidine core with triol substituents |

| exo-8-Azabicyclo[3.2.1]octan-3-ol HCl | 92053-25-3 | 0.84 | Bicyclic structure, rigid conformation |

| (S)-2-(Pyrrolidin-2-yl)propan-2-ol | N/A | 0.82 | Propan-2-ol substituent on pyrrolidine |

Key Observations:

- Highest Similarity : (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol HCl shares identical stereochemistry at the 3-position but introduces a hydroxymethyl group at the 5-position. This substitution likely enhances hydrophilicity and hydrogen-bonding capacity compared to the target compound .

- Piperidine Derivatives : The lower similarity score (0.88) for the piperidine analog reflects its expanded ring size (6-membered vs. 5-membered pyrrolidine), which alters conformational flexibility and steric interactions .

Positional Isomers and Stereochemical Variants

- (3R,4R)-4-Methylpyrrolidin-3-ol HCl : This positional isomer (methyl at 4-position vs. 2-position) exhibits distinct steric effects. The 4-methyl group may hinder interactions with flat binding pockets, whereas the 2-methyl group in the target compound could enhance lipophilicity and membrane permeability .

- (2S,3R)-2-Methyl-pyrrolidin-3-ol HCl : The enantiomer of the target compound (CAS 664364-47-0) highlights the importance of stereochemistry. Enantiomeric pairs often show differences in receptor binding; for example, (2S,3R) configurations may exhibit reduced efficacy in chiral environments .

Functional Group Variations

- (R)-3-(Pyrrolidin-2-yl)phenol HCl: Incorporates a phenol group instead of a hydroxyl, increasing acidity (pKa ~10 vs. ~15 for aliphatic hydroxyls). This enhances solubility in basic conditions but may reduce blood-brain barrier penetration .

- Dap-NE HCl : A complex analog with methoxy and phenyl groups, this compound is used in antibody-drug conjugates (ADCs). Its extended structure contrasts with the simplicity of the target compound, underscoring divergent applications in drug delivery vs. small-molecule therapeutics .

Antimicrobial Activity

While direct data for (2R,3R)-2-methyl-pyrrolidin-3-ol HCl are lacking, structurally related pyrrolidinones (e.g., 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one) demonstrate moderate antimicrobial activity. The target compound’s hydroxyl and methyl groups may synergize to improve binding to bacterial enzymes, though this requires validation .

Commercial and Industrial Relevance

(2R,3R)-2-Methyl-pyrrolidin-3-ol HCl is listed in specialty chemical catalogs (e.g., Biopharmacule Speciality Chemicals) as a precursor for antiviral and antifungal agents. Its analogs, such as (3R,4R)-4-methylpyrrolidin-3-ol HCl, are priced at premium rates (e.g., ~$500/g for GMP-grade material), reflecting demand in high-value pharmaceutical applications .

Biological Activity

(2R,3R)-2-methyl-pyrrolidin-3-ol hydrochloride is a chiral organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a hydroxyl group at the 3-position and a methyl group at the 2-position. The hydrochloride salt form enhances its solubility, making it suitable for various biological applications. The specific stereochemistry plays a crucial role in its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with enzyme active sites or receptors. This interaction can modulate the activity of various biological pathways. The presence of the hydroxyl group is significant for binding affinity and may influence pharmacokinetics and pharmacodynamics .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Neuroprotective Effects : The compound has been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

- Antioxidant Properties : It demonstrates the ability to scavenge free radicals, contributing to cellular protection against damage .

- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter release and receptor activity, particularly in contexts related to anxiety and depression .

In Vitro Studies

-

Anticancer Activity : In a study involving various derivatives of pyrrolidine compounds, this compound was evaluated for its anticancer properties. Results indicated that certain modifications to the compound led to enhanced cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) .

Compound Cell Line Viability (%) Remarks (2R,3R)-2-methyl-pyrrolidin-3-ol A549 78–86% Weak activity observed Modified Compound A A549 66% Notable cytotoxicity - Neuroprotective Studies : Research highlighted the neuroprotective effects of this compound in models of oxidative stress. The compound significantly reduced cell death in neuronal cultures exposed to oxidative agents .

Pharmacokinetic Studies

Pharmacokinetic studies have demonstrated that the presence of the hydroxyl group enhances the binding affinity of this compound to various receptors involved in neurotransmission. This suggests that the compound could be developed as a therapeutic agent targeting neurological disorders .

Q & A

Basic Research Questions

Q. What are the key considerations for the stereoselective synthesis of (2R,3R)-2-methyl-pyrrolidin-3-ol hydrochloride?

- Methodological Answer : The synthesis requires chiral resolution techniques to ensure the (2R,3R) configuration. Diastereoselective methods, such as the use of chiral auxiliaries or catalysts (e.g., Sharpless epoxidation analogs), are critical. For example, related pyrrolidine derivatives are synthesized via stereocontrolled cyclization of amino alcohols followed by hydrochloric acid treatment to form the hydrochloride salt . Key steps include:

- Purification : Use of preparative HPLC with chiral columns to isolate enantiomers.

- Reaction Monitoring : Employing -NMR and polarimetry to track stereochemical integrity.

- Salt Formation : Controlled addition of HCl in anhydrous conditions to avoid racemization.

Q. Which spectroscopic techniques are employed for structural characterization of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves absolute stereochemistry and confirms the (2R,3R) configuration .

- NMR Spectroscopy : -NMR identifies methyl and hydroxyl group positions (e.g., δ 25–30 ppm for methyl groups, δ 60–70 ppm for pyrrolidine carbons) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 164.12 for the free base, +36.46 for HCl).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent HCl release .

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?

- Methodological Answer :

- Systematic Reproducibility Testing : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer for solubility studies).

- Advanced Analytics : Use differential scanning calorimetry (DSC) to assess thermal stability and dynamic light scattering (DLS) for aggregation studies.

- Data Reconciliation : Cross-reference with peer-reviewed databases (e.g., PubChem) and prioritize studies with full experimental disclosure .

Q. What strategies optimize enantiomeric purity in multi-step syntheses of this compound?

- Methodological Answer :

- Chiral Pool Synthesis : Start with enantiomerically pure precursors (e.g., (2R,3R)-2-methyl-pyrrolidine-3-ol) to minimize racemization .

- Kinetic Resolution : Use enzymes (e.g., lipases) or chiral catalysts to selectively transform undesired enantiomers.

- Quality Control : Implement chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and validate purity ≥98% via area normalization .

Q. How is the compound’s pharmacological activity analyzed in preclinical models?

- Methodological Answer :

- In Vitro Assays : Screen for receptor binding (e.g., σ-1 or NMDA receptors) using radioligand displacement assays.

- In Vivo Studies : Administer doses (1–10 mg/kg) in rodent models and monitor behavioral outcomes (e.g., analgesia, locomotor activity).

- Metabolite Profiling : Use LC-MS/MS to identify hydroxylated or demethylated metabolites in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.